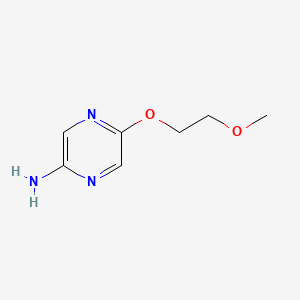

5-(2-Methoxyethoxy)pyrazin-2-amine

Description

Properties

IUPAC Name |

5-(2-methoxyethoxy)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTCWHJDAUIMAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718274 |

Source

|

| Record name | 5-(2-Methoxyethoxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710322-71-7 |

Source

|

| Record name | 5-(2-Methoxyethoxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(2-methoxyethoxy)pyrazin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis leverages a well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This document outlines the strategic approach, detailed experimental protocols, and expected outcomes, tailored for an audience with a strong background in organic synthesis.

Core Synthesis Pathway

The most direct and efficient synthesis of this compound involves a two-step process commencing from the commercially available 2-aminopyrazine. The initial step is the regioselective chlorination of the pyrazine ring to yield the key intermediate, 5-chloropyrazin-2-amine. This is followed by a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by the sodium salt of 2-methoxyethanol.

The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, and the presence of the amino group at the 2-position directs the initial chlorination to the 5-position. In the subsequent substitution step, the alkoxide of 2-methoxyethanol acts as a potent nucleophile, readily displacing the chloride to furnish the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that the yield and purity of the final product are estimates based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and purification techniques employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | - | >98 |

| 5-Chloropyrazin-2-amine | C₄H₄ClN₃ | 129.55 | 70-85 | >97 |

| This compound | C₇H₁₁N₃O₂ | 169.18 | 60-75 | >98 |

Experimental Protocols

Step 1: Synthesis of 5-Chloropyrazin-2-amine

This procedure is adapted from established methods for the chlorination of aminopyrazines.

Materials:

-

2-Aminopyrazine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 5-chloropyrazin-2-amine by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford a pale yellow solid.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of 5-chloropyrazin-2-amine with 2-methoxyethanol.

Materials:

-

5-Chloropyrazin-2-amine

-

2-Methoxyethanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-methoxyethanol (5.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium alkoxide.

-

Add a solution of 5-chloropyrazin-2-amine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the final product as a solid.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthetic route to this compound.

Experimental Workflow Visualization

The diagram below outlines the key stages of the experimental process for the nucleophilic aromatic substitution step.

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyrazin-2-amine (CAS Number: 710322-71-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyethoxy)pyrazin-2-amine is a heterocyclic organic compound belonging to the pyrazine family. Its chemical structure features a pyrazine ring substituted with an amino group and a 2-methoxyethoxy group. While specific research detailing the biological activities of this particular compound is not extensively published, its classification as a "Protein Degrader Building Block" suggests its primary utility in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 710322-71-7 | Commercial Suppliers |

| Molecular Formula | C₇H₁₁N₃O₂ | Commercial Suppliers |

| Molecular Weight | 169.18 g/mol | Commercial Suppliers |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (predicted) | General knowledge of similar compounds |

| Purity | Typically >95% | Commercial Suppliers |

| Storage | Store at room temperature in a dry, dark place. | Commercial Suppliers |

Synthesis

Hypothesized Synthetic Workflow:

Caption: Hypothesized two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

Step 1: Synthesis of 2-Amino-5-chloropyrazine

-

Materials: 2-Aminopyrazine, N-Chlorosuccinimide (NCS), Acetonitrile.

-

Procedure:

-

To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloropyrazine.

-

Step 2: Synthesis of this compound

-

Materials: 2-Amino-5-chloropyrazine, 2-Methoxyethanol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-methoxyethanol (1.2 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

-

Add a solution of 2-amino-5-chloropyrazine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Role as a Protein Degrader Building Block

The designation of this compound as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule is composed of three key components:

-

A ligand for the target protein (Warhead).

-

A ligand for an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound, with its amino group, can be readily incorporated into the linker structure of a PROTAC. The methoxyethoxy group can influence the physicochemical properties of the linker, such as solubility and cell permeability, which are critical for the overall efficacy of the PROTAC.

Hypothetical Mechanism of Action and Research Guide for 5-(2-Methoxyethoxy)pyrazin-2-amine

Disclaimer: As of December 2025, there is a notable absence of specific published research on the mechanism of action for 5-(2-methoxyethoxy)pyrazin-2-amine. This technical guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related aminopyrazine and pyrimidine derivatives. The experimental protocols and data presented are drawn from studies on these analogous compounds and are intended to serve as a reference for future research on this compound.

Executive Summary

This document outlines a potential mechanism of action for this compound, a novel aminopyrazine derivative. Based on the established activities of similar heterocyclic compounds, it is hypothesized that this molecule may function as an inhibitor of protein kinases, exhibiting antiproliferative and potential anticancer properties. This guide provides a comprehensive overview of possible biological targets, signaling pathways, and relevant experimental methodologies for the investigation of this compound.

Proposed Biological Targets and Mechanism of Action

The aminopyrazine scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors. Several studies on related aminopyrimidine and imidazo[1,2-a]pyrazine derivatives have demonstrated potent inhibitory effects on key enzymes involved in cell cycle regulation and cancer progression.

Potential as a Kinase Inhibitor

Structurally similar compounds have been identified as potent inhibitors of various kinases. For instance, novel pyrimidin-2-amine derivatives have been shown to be potent Polo-like kinase 4 (PLK4) inhibitors.[1] PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[1] Similarly, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2]

Therefore, it is plausible that this compound could exert its biological effects by targeting one or more protein kinases. The methoxyethoxy side chain may influence its binding affinity and selectivity for specific kinase targets.

Antiproliferative and Cytotoxic Activity

Derivatives of pyrazine and related heterocycles have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4] For example, certain N-phenylpyrazoline derivatives with methoxy substituents have shown potent anticancer activity by interacting with the EGFR receptor.[5] The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability, such as the MTT assay.[2][3][5]

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for structurally analogous compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Antiproliferative Effects of Tetrahydropyrrolo-pyrazino–pyrrolo-pyridazines (Related to Pyrazine Derivatives) [3]

| Compound | Panc-1 IC50 (μM) | PC3 IC50 (μM) | MDA-MB-231 IC50 (μM) |

| 7m (3-NO2 substitution) | 10.2 ± 0.7 | 12.5 ± 0.9 | 15.1 ± 1.1 |

| Etoposide (Control) | 24.3 ± 1.5 | 28.7 ± 2.1 | 30.4 ± 2.5 |

Table 2: Kinase Inhibitory Activity of Pyrimidin-2-amine Derivatives [1]

| Compound | PLK4 IC50 (μM) |

| 3b | 0.0312 |

| 3r | 0.0174 |

| 8h | 0.0067 |

Table 3: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives [2]

| Compound | CDK9 IC50 (μM) |

| 3c | 0.16 |

| 9 | 7.88 |

| 10 | 5.12 |

Recommended Experimental Protocols

To elucidate the mechanism of action of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative effects of a compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., Panc-1, PC3, MDA-MB-231) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Prepare a reaction mixture containing the purified kinase (e.g., PLK4, CDK9), a suitable substrate, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and quantify the amount of product formed or the amount of ATP consumed, often using a luminescence-based or fluorescence-based detection method.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways that could be modulated by this compound, based on the known targets of related compounds.

Caption: Hypothesized inhibition of the PLK4 signaling pathway.

Caption: Hypothesized inhibition of the CDK9 signaling pathway.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the existing literature on structurally related aminopyrazine and aminopyrimidine derivatives provides a strong foundation for future research. The most probable mechanism of action involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a clear roadmap for the comprehensive investigation of this promising compound. Further studies are warranted to validate these hypotheses and to determine the precise molecular targets and therapeutic potential of this compound.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 5-(2-Methoxyethoxy)pyrazin-2-amine Awaiting Discovery

Despite its availability as a chemical building block, the specific biological activities and potential therapeutic targets of 5-(2-Methoxyethoxy)pyrazin-2-amine remain largely unexplored in publicly accessible scientific literature and patent databases. This in-depth analysis sought to elucidate the therapeutic landscape of this compound, but a comprehensive search revealed a significant gap in current knowledge, highlighting a potential opportunity for novel research and drug discovery.

Detailed searches for this compound, identified by its CAS number 710322-71-7, molecular formula C7H11N3O2, and molecular weight of approximately 169.18 g/mol , yielded primarily commercial listings from chemical suppliers.[1][2][3][4][5][6][7] These sources classify the compound as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of larger, more complex molecules, possibly for therapeutic applications such as targeted protein degradation. However, no specific therapeutic targets, quantitative biological data (e.g., IC50, Ki, EC50 values), or detailed experimental protocols involving this particular molecule were found.

The pyrazine core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. However, the unique substitution of a 2-methoxyethoxy group at the 5-position and an amine group at the 2-position of the pyrazine ring in the compound of interest does not correspond to any well-characterized therapeutic agents or clinical candidates in the available literature.

This absence of specific biological data means that, at present, it is not possible to construct a detailed technical guide on the therapeutic targets of this compound. Further preclinical research, including target identification screens, in vitro binding assays, and in vivo efficacy studies, would be necessary to uncover its potential pharmacological profile and pave the way for any future therapeutic development.

Chemical Identity of this compound

| Property | Value |

| CAS Number | 710322-71-7[1][3][4] |

| Molecular Formula | C7H11N3O2[1][2] |

| Molecular Weight | 169.18 g/mol [2] |

| SMILES | COCCOC1=NC=C(N=C1)N[2] |

| Known Classification | Protein Degrader Building Block[1] |

References

- 1. calpaclab.com [calpaclab.com]

- 2. achmem.com [achmem.com]

- 3. This compound 95% - CAS:710322-71-7 - 如吉生物科技 [shruji.com]

- 4. eMolecules this compound | 710322-71-7 | MFCD13193283 | Fisher Scientific [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 7. This compound , Package: 25mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

A Technical Guide to Leveraging 5-(2-Methoxyethoxy)pyrazin-2-amine in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this document, 5-(2-Methoxyethoxy)pyrazin-2-amine is not a widely documented building block for protein degraders in peer-reviewed literature. This guide, therefore, serves as a technical roadmap for researchers interested in exploring its potential. It outlines the scientific rationale, experimental workflows, and key assays required to characterize and validate a novel building block like this compound in the context of Targeted Protein Degradation (TPD).

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), trigger the complete removal of the target protein.

PROTACs are heterobifunctional molecules composed of three key components:

-

A warhead that binds to the protein of interest (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers several advantages, including the potential to target proteins previously considered "undruggable".

The Potential of Pyrazine Scaffolds in TPD

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] Their unique electronic properties and ability to form various non-covalent interactions make them attractive scaffolds for drug design.[3][4] Several FDA-approved drugs contain a pyrazine core, highlighting their favorable pharmacological properties.[2]

The molecule this compound combines a pyrazine core with an ether linkage and a primary amine, offering multiple points for chemical modification. This makes it an intriguing candidate for exploration as a novel building block in PROTAC design, potentially as part of the linker or as a novel E3 ligase ligand.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a novel building block is the first step in its evaluation.

| Property | Value | Source |

| CAS Number | 710322-71-7 | [5] |

| Molecular Formula | C7H11N3O2 | [5] |

| Molecular Weight | 169.2 g/mol | [5] |

| Purity | ≥95% | [5] |

| Storage | Room temperature | [5] |

Workflow for Developing a Novel Protein Degrader

The process of developing a novel protein degrader is a systematic, multi-step process that involves design, synthesis, and rigorous biological evaluation.

Experimental Protocols

Synthesis of a Hypothetical PROTAC

The primary amine of this compound provides a convenient handle for conjugation. Below is a general protocol for a two-step amide coupling to synthesize a PROTAC.

Step 1: Coupling of Linker to this compound

-

Dissolve this compound (1.0 eq) and a suitable linker with a terminal carboxylic acid (e.g., a PEG linker) (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0-3.0 eq) to the solution.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Step 2: Coupling of Warhead to the Linker-Pyrazine Intermediate

-

Dissolve the purified linker-pyrazine intermediate (1.0 eq) and a warhead with a terminal carboxylic acid (1.1 eq) in anhydrous DMF.

-

Repeat the coupling procedure as described in Step 1.

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6]

Ternary Complex Formation Assay

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for efficient protein degradation.[][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to assess this.

-

Reagents: Purified, tagged POI (e.g., His-tagged), purified, tagged E3 ligase complex (e.g., GST-tagged), terbium-conjugated anti-tag antibody (e.g., anti-His), and a fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).[9]

-

Procedure:

-

In a microplate, add the tagged POI, tagged E3 ligase, and their corresponding antibodies.

-

Add serial dilutions of the synthesized PROTAC.

-

Incubate to allow complex formation.

-

Measure the TR-FRET signal on a compatible plate reader. An increase in the signal indicates the formation of the ternary complex.[9]

-

In Vitro Ubiquitination Assay

This assay confirms that the ternary complex is functional and leads to the ubiquitination of the POI.[10][11]

-

Reaction Mixture: In a microcentrifuge tube, combine 5X ubiquitination buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase, the POI, and the PROTAC.[12][13]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates a successful reaction.[12]

Cellular Protein Degradation Assay (Western Blot)

The definitive test for a PROTAC is its ability to induce the degradation of the target protein in a cellular context.[14][15]

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a set period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[16][17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Also, probe with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[14]

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the key experiments to characterize a novel PROTAC.

Table 1: Ternary Complex Formation Data (TR-FRET)

| PROTAC Concentration (nM) | TR-FRET Signal (a.u.) |

| 0.1 | 150 |

| 1 | 500 |

| 10 | 2500 |

| 100 | 5000 |

| 1000 | 3000 |

| 10000 | 1000 |

Note: The bell-shaped curve, known as the "hook effect," is characteristic of PROTAC-induced ternary complex formation.[8]

Table 2: Cellular Degradation Parameters (Western Blot)

| Parameter | Value | Description |

| DC50 | 50 nM | Concentration at which 50% of the target protein is degraded. |

| Dmax | >90% | Maximum percentage of protein degradation achieved. |

Visualization of Key Processes

PROTAC Mechanism of Action

Logical Relationships in PROTAC Design

Conclusion

While this compound is not yet an established building block in TPD, its chemical structure presents an interesting opportunity for the development of novel protein degraders. By following a systematic approach of design, synthesis, and rigorous biochemical and cellular evaluation, researchers can effectively assess its potential. This guide provides a comprehensive framework of the necessary experimental protocols and a logical workflow to aid in the exploration of this and other novel chemical entities in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 8. Ternary Complex Formation [promega.sg]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad.com [bio-rad.com]

- 17. youtube.com [youtube.com]

Spectroscopic Characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Guide

Introduction

5-(2-Methoxyethoxy)pyrazin-2-amine is a substituted pyrazine derivative of interest to researchers in medicinal chemistry and drug development. Pyrazine rings are key structural motifs in numerous biologically active compounds. A thorough understanding of the spectroscopic properties of novel pyrazine derivatives is crucial for their synthesis, purification, and structural elucidation. This technical guide presents a summary of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on analogous compounds. It also provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the typical ¹H NMR, ¹³C NMR, and MS data for aminopyrazine and methoxypyrazine. These values can be used to predict the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Typical ¹H NMR Spectral Data for Aminopyrazine and Methoxypyrazine

| Compound | Solvent | Chemical Shift (δ) ppm |

| Aminopyrazine | - | 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H) |

| 2-Methoxypyrazine | CDCl₃ | Not explicitly detailed, but pyrazine protons typically appear in the 8.0-9.0 ppm range.[1] |

Table 2: Typical ¹³C NMR Spectral Data for Aminopyrazine and Methoxypyrazine

| Compound | Solvent | Chemical Shift (δ) ppm |

| Aminopyrazine | CDCl₃ | 155.9, 146.5, 131.5, 126.7 |

| 2-Methoxypyrazine | - | Data not readily available. |

For this compound, one would expect to see signals for the pyrazine ring protons, the amine protons, and the protons of the 2-methoxyethoxy group. The pyrazine protons would likely appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the ethoxy group would be expected around δ 3.5-4.5 ppm, and the methoxy protons as a singlet around δ 3.3 ppm. The amine protons would likely appear as a broad singlet.

Mass Spectrometry (MS)

Table 3: Typical Mass Spectrometry Data for Aminopyrazine and Methoxypyrazine

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| Aminopyrazine | ESI | 96.05[2] |

| 2-Methoxypyrazine | - | 111.05 |

The molecular weight of this compound is 169.18 g/mol . Therefore, in an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 170.19.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS spectra for novel organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.[3]

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.[4]

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum using a pulse program such as 'zg30'.[4]

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum using a pulse program like 'zgpg30'.[4]

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

3.1.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure accurate integration.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[5]

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent for the chosen ionization method.[5] High concentrations of non-volatile salts should be avoided, especially for electrospray ionization (ESI).[5]

3.2.2. Data Acquisition

-

The specific parameters will depend on the mass spectrometer and ionization source used (e.g., ESI, APCI, EI).

-

For ESI-MS, the sample solution is typically introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. For an amine-containing compound, positive ion mode is generally preferred.

-

Scan a mass range appropriate for the expected molecular weight of the compound.

3.2.3. Data Analysis

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI, etc.).

-

Analyze the fragmentation pattern to gain structural information. Characteristic losses can provide clues about the different functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

As of the last update, no specific signaling pathways involving this compound have been reported in the scientific literature. The biological activity of pyrazine derivatives is broad, and they have been investigated for various therapeutic applications.

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel pyrazine derivative.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on data from related compounds. The detailed experimental protocols offer a starting point for researchers to obtain high-quality NMR and MS data for this and similar pyrazine derivatives. Accurate structural elucidation through these spectroscopic techniques is a critical step in the advancement of drug discovery and development programs involving novel heterocyclic compounds.

References

5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Overview for Research Applications

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and potential research applications of the novel chemical compound 5-(2-Methoxyethoxy)pyrazin-2-amine. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule for their studies. While published research specifically detailing the biological activity of this compound is not yet available, its structural features and classification as a "Protein Degrader Building Block" by some suppliers suggest a promising role in the rapidly evolving field of targeted protein degradation.

Commercial Availability and Chemical Properties

This compound is readily available for research purposes from several commercial chemical suppliers. The compound is typically offered with a purity of 95% or higher. Below is a summary of its key chemical properties and representative commercial availability.

| Property | Value |

| CAS Number | 710322-71-7 |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Purity | ≥95% |

| Storage | Room temperature, in a dark, inert atmosphere |

Table 1: Chemical Properties of this compound

| Supplier | Package Size Options | Reported Purity |

| Achmem | 500 mg, 1 g, 5 g, 10 g | 95% |

| CP Lab Safety | 100 mg | min 95% |

| Laibo Chem | 250 mg, 1 g | 95% |

| Shanghai Ruji Biotechnology | Not specified | 95% |

Table 2: Commercial Availability of this compound Note: Pricing and stock availability are subject to change and should be verified with the respective suppliers.

Potential Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Given its structure, this compound could potentially serve as a ligand for an E3 ligase or as a scaffold to which a target protein ligand and an E3 ligase ligand are attached. The pyrazine core is a common motif in medicinal chemistry and can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Hypothetical Experimental Workflow for PROTAC Development

The following diagram illustrates a general experimental workflow for the development and characterization of a PROTAC incorporating a novel building block such as this compound.

Experimental Protocols:

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR):

-

Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.

-

Inject a constant concentration of the E3 ligase over the sensor surface.

-

In a separate experiment, inject the PROTAC molecule to assess its binding to the target protein.

-

To confirm ternary complex formation, inject the PROTAC and E3 ligase together over the target protein-coated surface. An increase in the binding response compared to the individual components indicates the formation of a ternary complex.

-

-

Target Protein Degradation Assay (Western Blot):

-

Culture cells to 70-80% confluency in appropriate growth medium.

-

Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities to determine the extent of target protein degradation.

-

Hypothetical Signaling Pathway of PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation, a process in which this compound could be a key component of the PROTAC molecule.

Conclusion

This compound is a commercially accessible and promising building block for chemical biology and drug discovery, particularly in the area of targeted protein degradation. While specific biological data for this compound is not yet in the public domain, its structural characteristics suggest it could be a valuable tool for researchers developing novel PROTACs and other chemical probes. The experimental workflows and conceptual pathways provided in this guide offer a framework for the potential investigation and application of this and similar molecules. Researchers are encouraged to explore the utility of this compound in their specific research contexts.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(2-Methoxyethoxy)pyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This application note includes a step-by-step experimental procedure, a summary of required materials and reagents, and representative data for the synthesis. A graphical workflow is also provided for clarity.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their presence in numerous biologically active molecules. The 2-aminopyrazine scaffold, in particular, serves as a crucial building block for the development of therapeutic agents targeting a range of diseases. The introduction of an alkoxy side chain, such as the 2-methoxyethoxy group, at the 5-position can significantly modulate the physicochemical properties and pharmacological activity of the parent molecule. The described protocol outlines a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrazine ring of 5-chloro-2-aminopyrazine is susceptible to attack by nucleophiles. The reaction involves the displacement of the chloro substituent by the 2-methoxyethoxide anion. The alkoxide is generated in situ by reacting 2-methoxyethanol with a strong base, such as sodium hydride. The electron-donating amino group at the 2-position facilitates the substitution at the 5-position.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloro-2-aminopyrazine and 2-methoxyethanol.

Materials:

-

5-chloro-2-aminopyrazine

-

2-methoxyethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: To a dry round-bottom flask under an inert atmosphere, add 2-methoxyethanol (3.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium 2-methoxyethoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2-methoxyethoxide solution, add 5-chloro-2-aminopyrazine (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a Representative Synthesis

| Reagent | Molar Mass ( g/mol ) | Molarity/Purity | Density (g/mL) | Amount | Moles (mmol) | Equivalents |

| 5-chloro-2-aminopyrazine | 129.55 | >98% | - | 1.0 g | 7.72 | 1.0 |

| 2-methoxyethanol | 76.09 | >99% | 0.965 | 1.76 g (1.83 mL) | 23.16 | 3.0 |

| Sodium Hydride | 24.00 | 60% in oil | - | 0.37 g | 9.26 | 1.2 |

| Anhydrous THF | - | - | 0.889 | 50 mL | - | - |

Table 2: Representative Yield and Characterization Data

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%)* | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spec (ESI-MS) m/z |

| This compound | C₇H₁₁N₃O₂ | 169.18 | Off-white to pale yellow solid | 65-80 | 7.65 (s, 1H), 7.58 (s, 1H), 4.45 (br s, 2H), 4.28 (t, J=4.8 Hz, 2H), 3.71 (t, J=4.8 Hz, 2H), 3.42 (s, 3H) | 170.1 [M+H]⁺ |

*Note: The yield is representative for analogous SNAr reactions on chloropyrazines and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 5-(2-Methoxyethoxy)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 5-(2-Methoxyethoxy)pyrazin-2-amine, a key building block in the synthesis of advanced therapeutic agents such as Proteolysis-Targeting Chimeras (PROTACs). Due to the presence of a primary amine and an ether linkage on the pyrazine core, specific challenges such as peak tailing in chromatography and difficulty in crystallization may arise. The following protocols for column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC) are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Introduction

This compound is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry. Its structural motifs are incorporated into molecules designed for targeted protein degradation, a novel therapeutic modality with broad applications. The purity of this building block is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. These notes provide robust methods for purifying this compound, ensuring its quality for sensitive applications.

Purification Strategies Overview

The purification of polar, amine-containing heterocyclic compounds like this compound typically involves a multi-step approach. An initial crude purification is often performed using liquid-liquid extraction followed by a more rigorous purification via column chromatography or recrystallization. High-Performance Liquid Chromatography (HPLC) is primarily used for final purity assessment.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for the purification of aminopyrazine derivatives. Note that specific values for this compound may require empirical optimization.

| Purification Technique | Stationary/Mobile Phase or Solvent System | Typical Purity Achieved | Typical Recovery Yield | Primary Application | Notes |

| Flash Column Chromatography | Silica Gel with Hexane/Ethyl Acetate/Methanol gradient + 0.5% Triethylamine | >95% | 70-90% | Bulk purification of crude material | Addition of a basic modifier like triethylamine is crucial to prevent peak tailing. |

| Recrystallization | Isopropanol/Heptane or Ethyl Acetate/Hexane | >98% | 50-80% | Final purification of semi-pure material | Solvent choice is critical and must be determined experimentally. |

| Preparative HPLC | C18 silica with Acetonitrile/Water gradient + 0.1% Formic Acid | >99% | Variable | High-purity, small-scale purification | Used when very high purity is required for analytical standards or sensitive assays. |

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the purification of crude this compound using a standard silica gel column with a basic modifier to improve separation and recovery.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass column, flasks, and fraction collection tubes

Procedure:

-

TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate using a solvent system such as 70:30 Ethyl Acetate:Hexane with 0.5% TEA to determine the Rf value of the product and impurities. The ideal Rf for column separation is between 0.2 and 0.4.

-

Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation. Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol if necessary. A typical gradient might be from 100% Hexane to 100% Ethyl Acetate, followed by 0-10% Methanol in Ethyl Acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of the compound after an initial clean-up by chromatography. The choice of solvent is critical and may require screening of several solvent systems.

Materials:

-

Semi-pure this compound

-

Recrystallization solvents (e.g., Isopropanol, Heptane, Ethyl Acetate, Hexane)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a potential recrystallization solvent (e.g., isopropanol). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., isopropanol/heptane) can also be effective.

-

Dissolution: Place the semi-pure compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a two-solvent system, add the second solvent (the "anti-solvent," e.g., heptane) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool slowly.

-

Crystal Growth: Allow the solution to stand undisturbed to promote the formation of large crystals. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: HPLC for Purity Analysis

This protocol provides a method for determining the final purity of the synthesized this compound.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water |

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the prepared sample solution.

-

Run the gradient method and record the chromatogram.

-

Calculate the purity of the sample based on the relative peak area of the main component.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Application Notes & Protocols for the Analytical Characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-Methoxyethoxy)pyrazin-2-amine is a substituted pyrazine derivative of interest in pharmaceutical and chemical research. Comprehensive characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Detection: Monitor the elution profile at a wavelength determined by the UV spectrum of the compound (a preliminary scan is recommended).

Data Presentation:

Table 1: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~280 nm (to be confirmed by UV scan) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Given the structure of this compound, it should be amenable to GC-MS analysis.

Experimental Protocol:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: A split/splitless injector is typically used.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.

Data Presentation:

Table 2: GC-MS Operating Conditions

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure.

-

Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position (tentative) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazine-H | 7.5 - 8.0 (2H, m) | ~140-155 |

| -NH₂ | ~6.5 (2H, br s) | - |

| -O-CH₂-CH₂-O- | ~4.3 (2H, t), ~3.7 (2H, t) | ~70, ~68 |

| -O-CH₃ | ~3.3 (3H, s) | ~58 |

Note: These are predicted values based on similar structures and may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can provide fragmentation information that supports its structure.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, which can be a standalone instrument with a direct infusion probe or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization Technique: Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Ionization (EI) is used in GC-MS.

-

Analysis:

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern for structural confirmation.

-

Data Presentation:

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| [M+H]⁺ (ESI) | m/z 170.0924 |

| Key Fragments (EI) | Fragments corresponding to the loss of the methoxyethoxy side chain and parts of the pyrazine ring. |

Visualizations

References

Application Notes and Protocols for Evaluating 5-(2-Methoxyethoxy)pyrazin-2-amine in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention. The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors.[1][2][3] Compounds containing the aminopyrazine moiety, such as 5-(2-Methoxyethoxy)pyrazin-2-amine, represent a promising avenue for the development of novel, potent, and selective kinase inhibitors.

These application notes provide a comprehensive guide for the evaluation of this compound and other novel pyrazine derivatives as potential kinase inhibitors. This document outlines detailed protocols for both biochemical and cell-based assays, essential for determining the compound's potency, selectivity, and cellular efficacy. The successful development of kinase inhibitors relies on robust and reproducible assay methodologies to translate promising biochemical hits into effective cellularly active compounds.[4][5]

Biochemical Kinase Assays: Determining In Vitro Potency and Selectivity

Biochemical assays are fundamental for the initial characterization of a compound's inhibitory activity against purified kinases.[6] These assays directly measure the compound's ability to interfere with the kinase's catalytic activity in a controlled, cell-free environment. This section details a protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases using a luminescence-based ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase reaction. A decrease in the luminescent signal in the presence of an inhibitor indicates inhibition of the kinase.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

-

This compound (Test Compound)

-

Recombinant Kinases (e.g., a panel of cancer-relevant kinases)

-

Kinase-specific substrates (peptides or proteins)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (specific to each kinase)

-

ATP

-

DMSO

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

-

Prepare a final compound plate by diluting the compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., 1%).

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for each kinase) to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Hypothetical IC50 Data

The following table summarizes hypothetical IC50 values for this compound against a panel of representative kinases. This structured format allows for a clear comparison of the compound's potency and selectivity profile.

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 80 |

| Kinase E | 1,200 |

Biochemical Assay Workflow Diagram

Caption: Workflow for biochemical kinase inhibitor screening.

Cell-Based Kinase Assays: Assessing Cellular Potency and Mechanism of Action

While biochemical assays are crucial for initial screening, cell-based assays are essential to confirm that a compound can effectively inhibit its target within a complex cellular environment.[5][8][9] These assays provide more biologically relevant data on the compound's permeability, stability, and on-target engagement.

Cellular Phosphorylation Assay via Western Blotting

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

-

If the pathway is not constitutively active, stimulate the cells with an appropriate ligand before lysis.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein lysates and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

-

MTT Incubation and Solubilization:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

-

Data Presentation: Hypothetical Cellular Assay Data

The following table presents hypothetical data on the cellular activity of this compound.

| Cell Line | Target Pathway Inhibition (EC50, µM) | Cell Viability (GI50, µM) |

| Cell Line A (Kinase A dependent) | 0.5 | 1.2 |

| Cell Line B (Kinase A independent) | > 50 | > 50 |

Signaling Pathway and Cellular Assay Workflow Diagrams

Caption: A generic receptor tyrosine kinase signaling pathway.

Caption: Workflow for a cell-based phosphorylation assay.

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can effectively characterize the compound's potency, selectivity, and cellular mechanism of action, which are critical steps in the drug discovery and development pipeline. The combination of in vitro and cellular data will enable a comprehensive understanding of the therapeutic potential of novel pyrazine-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. domainex.co.uk [domainex.co.uk]

- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for the Derivatization of 5-(2-Methoxyethoxy)pyrazin-2-amine in Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 5-(2-Methoxyethoxy)pyrazin-2-amine to explore its structure-activity relationship (SAR). The protocols outlined below describe key synthetic transformations to generate a library of analogs for biological screening. The primary focus of these derivatizations is the modification of the 2-amino group and further functionalization of the pyrazine core, leveraging the known importance of these positions in the biological activity of related pyrazine-containing molecules.

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-aminopyrazine scaffold, in particular, is a privileged structure found in numerous clinically approved kinase inhibitors.[1] The strategic derivatization of the lead compound, this compound, is a critical step in optimizing its potency, selectivity, and pharmacokinetic profile. This document outlines protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions to generate a diverse set of derivatives for SAR studies.

Derivatization Strategies

The derivatization strategy for this compound focuses on three primary modifications:

-

N-Acylation of the 2-amino group: Introduction of various acyl groups to probe the effect of hydrogen bond donors and acceptors, as well as steric bulk, in the vicinity of the amino group.

-

N-Alkylation of the 2-amino group: Introduction of alkyl substituents to explore the impact of basicity and lipophilicity at this position.

-

Modification of the Pyrazine Core: While the starting material has a methoxyethoxy group at the 5-position, further diversity can be achieved by synthesizing analogs with different substituents at this and other positions on the pyrazine ring. This often requires starting from a halogenated pyrazine precursor and employing cross-coupling reactions.

A general workflow for the synthesis and evaluation of derivatives is depicted below.

Caption: A generalized workflow for the derivatization of this compound and subsequent SAR analysis.

Experimental Protocols

General Protocol for N-Acylation

This protocol describes the reaction of this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-